molecular formula C10H11ClN2O2 B3890393 N'-acetyl-2-(4-chlorophenyl)acetohydrazide

N'-acetyl-2-(4-chlorophenyl)acetohydrazide

Cat. No. B3890393
M. Wt: 226.66 g/mol
InChI Key: RKTHCSAPCSSNNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-2-(4-chlorophenyl)acetohydrazide, also known as Clonazolam, is a chemical compound that belongs to the class of benzodiazepines. It is a potent sedative and anxiolytic drug that is used in scientific research. The synthesis method of Clonazolam involves the reaction of 2-(4-chlorophenyl)acetic acid with hydrazine, followed by acetylation of the resulting hydrazide.

Mechanism of Action

N'-acetyl-2-(4-chlorophenyl)acetohydrazide acts on the GABA-A receptor in the brain, which is responsible for the inhibition of neurotransmitter release. It enhances the effects of GABA, which leads to increased inhibition of neurotransmitter release and a decrease in the activity of the central nervous system. This results in sedation, anxiolysis, and muscle relaxation.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It produces sedation, anxiolysis, muscle relaxation, and anticonvulsant effects. It also has amnesic and hypnotic properties. This compound can cause respiratory depression, especially when used in high doses or in combination with other drugs.

Advantages and Limitations for Lab Experiments

N'-acetyl-2-(4-chlorophenyl)acetohydrazide has several advantages for lab experiments. It is a potent sedative and anxiolytic drug that produces reliable results. It is also easy to synthesize and purify. However, this compound has several limitations. It can cause respiratory depression, which can be dangerous in lab animals. It is also highly addictive and can lead to dependence and withdrawal symptoms.

Future Directions

There are several future directions for the research on N'-acetyl-2-(4-chlorophenyl)acetohydrazide. One direction is to investigate the potential therapeutic uses of this compound in the treatment of anxiety disorders and insomnia. Another direction is to study the interactions of this compound with other drugs and their effects on the central nervous system. Finally, there is a need to develop new drugs that have the same sedative and anxiolytic properties as this compound but without the potential for addiction and respiratory depression.
Conclusion:
In conclusion, this compound is a potent sedative and anxiolytic drug that is widely used in scientific research. It acts on the GABA-A receptor in the brain and produces sedation, anxiolysis, and muscle relaxation. This compound has several advantages for lab experiments, but it also has several limitations. There are several future directions for the research on this compound, including investigating its potential therapeutic uses and developing new drugs with similar properties but without the potential for addiction and respiratory depression.

Scientific Research Applications

N'-acetyl-2-(4-chlorophenyl)acetohydrazide is widely used in scientific research for its sedative and anxiolytic properties. It is used to study the effects of benzodiazepines on the central nervous system. It is also used to investigate the mechanism of action of benzodiazepines and their interactions with other drugs. This compound is also used in the development of new drugs for the treatment of anxiety disorders and insomnia.

properties

IUPAC Name

N'-acetyl-2-(4-chlorophenyl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-7(14)12-13-10(15)6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTHCSAPCSSNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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